(1-Methylpiperidin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

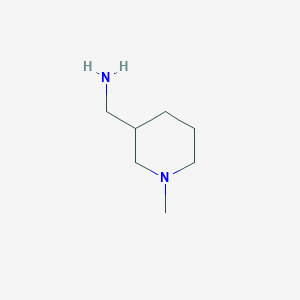

2D Structure

Properties

IUPAC Name |

(1-methylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDTYNCWGSIWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546434 | |

| Record name | 1-(1-Methylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14613-37-7 | |

| Record name | 1-(1-Methylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methylpiperidin-3-yl)methanamine chemical properties and structure

An In-depth Technical Guide to (1-Methylpiperidin-3-yl)methanamine: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and procedural insights.

Chemical Structure and Identification

This compound is a primary amine featuring a methyl-substituted piperidine ring. This structure is a common scaffold in medicinal chemistry, valued for its potential to interact with various biological targets.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Aminomethyl)-1-methylpiperidine, (1-Methyl-3-piperidyl)methanamine |

| CAS Number | 14613-37-7 (for the racemate) |

| Molecular Formula | C₇H₁₆N₂ |

| SMILES | CN1CCCC(C1)CN |

| InChI | InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 |

| InChIKey | KEDTYNCWGSIWBK-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 58 °C at 6 mmHg | [1] |

| Density | 0.9096 g/cm³ | [1] |

| pKa (predicted) | 10.12 ± 0.29 | [1] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1] |

Synthesis Protocols

Several synthetic routes can be employed to produce this compound. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations. Below are detailed experimental protocols for common synthetic pathways.

Method 1: Reduction of 1-Methylpiperidine-3-carboxamide

A prevalent method for the synthesis of aminomethylpiperidines is the reduction of the corresponding carboxamide. This approach can be adapted from the synthesis of 3-(aminomethyl)piperidine.[2]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperidine-3-carboxamide (1.0 equivalent) portion-wise.

-

Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated aqueous solution of sodium sulfate until no further gas evolution is observed.

-

Purification: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by distillation to yield this compound.

Caption: Synthesis of this compound via amide reduction.

Method 2: Reductive Amination of a Precursor

For stereospecific synthesis, a common route involves the N-methylation of a chiral piperidine precursor, followed by deprotection. The following protocol is adapted from the synthesis of (R)-3-amino-1-methyl-piperidine.[3]

Experimental Protocol:

-

N-Methylation: To a solution of tert-butyl (R)-piperidin-3-ylcarbamate (1.0 equivalent) and 30% aqueous formaldehyde (1.5 equivalents) in methanol at 0 °C, add sodium cyanoborohydride (1.5 equivalents) in portions. Allow the mixture to stir at room temperature overnight.

-

Work-up of N-Methylated Intermediate: Concentrate the reaction mixture under vacuum. Dissolve the residue in ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the crude N-methylated intermediate, which can be used in the next step without further purification.

-

Deprotection: Dissolve the crude intermediate in methanol and add a 4N HCl solution in dioxane. Stir the reaction at room temperature for 6 hours.

-

Purification: Concentrate the mixture under vacuum. Triturate the residue with diethyl ether. Filter the resulting precipitate and wash with cold methanol to yield the hydrochloride salt of the product.

Caption: Stereospecific synthesis via reductive amination and deprotection.

Biological Relevance and Applications

While specific biological activities for this compound are not extensively documented in public literature, it is recognized as a significant building block in medicinal chemistry.[4] Its structural motifs are present in compounds targeting the central nervous system.

Potential Applications:

-

Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications, including analgesics and antidepressants.[4]

-

Neurotransmitter Research: The piperidine core is a common feature in molecules designed to interact with neurotransmitter systems, making this compound relevant for the development of neurological disorder treatments.[4]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |

Precautionary Statements: P260, P280, P308+P313 (Refer to the material safety data sheet for a complete list of precautionary statements).[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. Expected signals include those corresponding to the N-methyl group, the piperidine ring protons, and the aminomethyl protons.[1]

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight.[1]

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to assess the purity of the compound.

This guide summarizes the key technical information available for this compound. Researchers are encouraged to consult the cited literature and relevant safety data sheets before handling or utilizing this compound in their work.

References

Physicochemical Properties of (1-Methylpiperidin-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of (1-Methylpiperidin-3-yl)methanamine, a key building block in medicinal chemistry. The information is intended to support research, discovery, and development activities by providing essential data on its chemical characteristics and standardized methodologies for its analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | Chem-Impex[1] |

| Molecular Weight | 128.22 g/mol | Chem-Impex[1] |

| Predicted XLogP | 0.2 | PubChem[2] |

| Predicted pKa | ~10.12 (Estimated) | Based on structurally similar compounds[3] |

| Aqueous Solubility | Data not available | N/A |

Note on Predicted Values: The XLogP value is a theoretical calculation of the partition coefficient, a key indicator of a compound's lipophilicity. The pKa value is an estimation based on a structurally related molecule and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and a representative synthetic route are provided below.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of a compound's lipophilicity, can be determined using the shake-flask method followed by LC-MS analysis.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Partitioning: In a glass vial, add 1 mL of 1-octanol and 1 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Add a small aliquot of the compound's stock solution to the vial.

-

Equilibration: Rotate the vial for one hour at room temperature to allow for the compound to partition between the octanol and aqueous layers.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each layer and analyze the concentration of the compound in each phase using LC-MS/MS.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of this compound and its analogues is through reductive amination.[4] This involves the reaction of a suitable piperidine-based carbonyl compound with an amine, followed by in-situ reduction of the resulting imine.

Methodology:

-

Imine Formation: Dissolve N-Boc-piperidine-3-carboxaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a solution of the desired amine (e.g., methylamine, 1.2 equivalents). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Continue to stir the mixture at room temperature for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Deprotection: Dissolve the intermediate in a suitable solvent and treat with an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Final Isolation: After the deprotection is complete, neutralize the reaction mixture and extract the final product. The crude product can then be purified by distillation or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a reductive amination pathway.

References

Technical Whitepaper: (1-Methylpiperidin-3-yl)methanamine (CAS 14613-37-7)

Abstract

(1-Methylpiperidin-3-yl)methanamine, CAS number 14613-37-7, is a versatile heterocyclic building block integral to medicinal chemistry and drug discovery. Its structure, featuring a chiral center and two distinct amine functionalities—a tertiary amine within the piperidine ring and a primary aminomethyl group—makes it a valuable scaffold for creating diverse compound libraries. This document provides a comprehensive technical overview of its chemical properties, spectroscopic data, a representative synthetic protocol, and its applications in pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid. It is also referred to as 1-Methyl-3-(aminomethyl)piperidine.[1][2] The compound's structure presents a key platform for modification in synthetic chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 14613-37-7 | [1][3] |

| Molecular Formula | C₇H₁₆N₂ | [1][3] |

| Molecular Weight | 128.22 g/mol | [1][3] |

| Appearance | Liquid | [1][3][4] |

| Boiling Point | 155.3 °C at 760 mmHg | [3][4] |

| Density | 0.9096 g/cm³ | [5] |

| Purity | ≥ 95% (by NMR) | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | 0.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 128.131349 g/mol | [3] |

| Topological Polar Surface Area | 29.3 Ų | [3] |

| Heavy Atom Count | 9 | [3] |

| Complexity | 83 | [3] |

| Undefined Atom Stereocenter | 1 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported:

Table 3: NMR Spectroscopic Data (in CDCl₃)

| Type | Chemical Shift (δ, ppm) | Assignment |

| ¹³C NMR | 60.3 | Piperidine CH₂ (C6) |

| 46.7 | N-CH₃ | |

| 46.0 | CH₂NH₂ | |

| 39.9 | Piperidine CH (C3) | |

| 36.4 | Piperidine CH₂ (C2) | |

| 28.0 | Piperidine CH₂ (C5) | |

| 25.2 | Piperidine CH₂ (C4) | |

| ¹H NMR | 2.92 (1H, m) | CH₂NH₂ |

| 2.82 (1H, m) | CH₂NH₂ | |

| 2.64 (2H, m) | CH₂ NH₂ | |

| 2.30 (3H, s) | NCH₃ | |

| 1.91 (1H, m) | Piperidine CH₂ | |

| 1.79 (1H, m) | Piperidine CH₂ | |

| 1.72 (1H, m) | Piperidine CH | |

| 1.65 (2H, m) | Piperidine CH₂ | |

| 0.90 (2H, m) | Piperidine CH₂ | |

| Source: ChemicalBook[6] |

Mass Spectrometry:

Infrared (IR) Spectroscopy (Predicted): While a specific spectrum is not readily available, the expected characteristic absorptions include:

-

3300-3500 cm⁻¹: N-H stretching (primary amine), likely two distinct bands.

-

2950-2800 cm⁻¹: C-H stretching (aliphatic).

-

1650-1580 cm⁻¹: N-H bending (scissoring).

-

1470-1430 cm⁻¹: C-H bending.

Synthesis and Experimental Protocols

A common and effective method for synthesizing this compound involves the reduction of a corresponding amide or nitrile precursor. The following protocol describes a representative synthesis via the reduction of 1-methylpiperidine-3-carboxamide. This method is analogous to established procedures for reducing piperidine carboxamides.[1]

Detailed Experimental Protocol: Reduction of 1-Methylpiperidine-3-carboxamide

Materials:

-

1-Methylpiperidine-3-carboxamide (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions, including a round-bottom flask, reflux condenser, and dropping funnel.

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of lithium aluminum hydride (2.0-2.5 eq) in anhydrous THF is prepared in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Precursor: 1-Methylpiperidine-3-carboxamide (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the initial exothermic reaction.

-

Reaction: Once the addition is complete and the initial effervescence has subsided, the reaction mixture is heated to reflux. The reaction is monitored for completion (typically 12-24 hours) using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup (Quenching): After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate solution until gas evolution ceases. This process is highly exothermic and requires caution.

-

Filtration and Extraction: The resulting suspension is stirred vigorously for 15-30 minutes and then filtered through a pad of diatomaceous earth. The filter cake is washed thoroughly with additional THF.

-

Purification: The combined filtrate is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified further by vacuum distillation to obtain the final product as a colorless oil.

Applications in Research and Drug Development

This compound is a valuable intermediate, not typically used as a final active pharmaceutical ingredient (API), but as a foundational scaffold for building more complex molecules.[2][5] Its primary utility lies in providing a piperidine core, a privileged structure in CNS-targeting drugs, with a reactive primary amine handle for further chemical elaboration.[2]

Key Application Areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of analgesics, antidepressants, and other central nervous system agents.[1][2]

-

Neurotransmitter Research: The compound and its derivatives are used in studies of neurotransmitter systems to understand brain chemistry and develop treatments for neurological disorders.[2]

-

Organic Synthesis: The primary amine allows for a wide range of synthetic modifications, including N-acylation, N-alkylation, reductive amination, and urea/thiourea formation, enabling the creation of large libraries of compounds for high-throughput screening.[2][5]

-

Material Science: Its unique properties are being explored in the development of new polymers and coatings.[2]

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling in a laboratory setting.[3][4]

Table 4: GHS Hazard Information

| Identifier | Description |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Source: Angene Chemical[3][4] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a tightly closed container in a cool, dry, dark place under an inert atmosphere.[3][5] Recommended storage temperatures range from room temperature to 0-8 °C.[1][3]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] This material should be handled by qualified individuals trained in handling potentially hazardous chemicals.

References

Spectroscopic Data for (1-Methylpiperidin-3-yl)methanamine: A Technical Guide

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) for the specific compound "(1-Methylpiperidin-3-yl)methanamine" is limited. This guide therefore provides predicted mass spectrometry data for the target compound and representative experimental data from closely related structural analogues to offer a robust technical framework for researchers, scientists, and drug development professionals. Methodologies presented are compiled from established analytical procedures for similar heterocyclic amine compounds.

Introduction

This compound is a bifunctional molecule featuring a tertiary amine within the N-methylated piperidine ring and a primary amine in the methanamine substituent at the C3 position. This structure is a relevant scaffold in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this and related compounds. This document provides a summary of expected and representative spectroscopic data (Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy) and detailed experimental protocols for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data. Mass spectrometry data is predicted for the target molecule, while NMR and IR data are based on representative analogues to provide a foundational understanding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the analyte. For this compound (Molecular Formula: C₇H₁₆N₂; Molecular Weight: 128.22 g/mol ), the following ions are predicted under typical soft ionization conditions like Electrospray Ionization (ESI).

| Ion | Predicted m/z |

| [M+H]⁺ | 129.1386 |

| [M+Na]⁺ | 151.1206 |

| [M+K]⁺ | 167.0945 |

| [M+NH₄]⁺ | 146.1652 |

| Table 1: Predicted Mass Spectrometry Data for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative Analogue: N-Methylpiperidine Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (¹H), 100 MHz (¹³C)

| ¹H NMR Data | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.33 | Broad Multiplet | H-2, H-6 (equatorial) |

| ~2.23 | Singlet | N-CH₃ |

| ~1.59 | Multiplet | H-4 (axial & equatorial) |

| ~1.41 | Multiplet | H-3, H-5 (axial & equatorial) |

| ¹³C NMR Data | ||

| Chemical Shift (δ) ppm | Assignment | |

| 56.8 | C-2, C-6 | |

| 47.5 | N-CH₃ | |

| 26.5 | C-3, C-5 | |

| 24.5 | C-4 | |

| Table 2: Experimental NMR Spectroscopic Data for the analogue N-Methylpiperidine.[1] |

Expected Resonances for this compound:

-

-CH₂NH₂ Group: A multiplet is expected around 2.5-3.0 ppm for the methylene protons.

-

-NH₂ Protons: A broad singlet, typically between 1.0-3.0 ppm, which is exchangeable with D₂O.

-

Piperidine Ring Protons: The signals for the piperidine ring protons would be more complex due to the C3-substitution, with shifts expected in the 1.2-3.0 ppm range.

-

N-CH₃ Group: A singlet around 2.2-2.4 ppm.

-

Piperidine Ring Carbons: Shifts similar to N-methylpiperidine, but with C-3 being significantly shifted due to the aminomethyl substituent.

-

-CH₂NH₂ Carbon: A signal expected in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for both primary and tertiary amines.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| ~2780 | Medium | C-H stretch (Bohlmann band, characteristic of tertiary amines) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1250 - 1020 | Medium-Weak | C-N stretch |

| 910 - 665 | Broad, Strong | N-H wag (primary amine) |

| Table 3: Expected Infrared Spectroscopy Absorptions.[2][3] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of heterocyclic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse-acquire experiment is typically sufficient. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be co-added.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the resulting spectra and calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Method: Electrospray ionization (ESI) is a suitable method for this non-volatile, polar compound. The analysis can be coupled with liquid chromatography (LC-MS) for online separation and analysis.

-

Instrument Setup:

-

Direct Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Inject a small volume (1-5 µL) of the sample onto an appropriate LC column (e.g., C18). Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound into the mass spectrometer.

-

-

MS Acquisition: Acquire data in positive ion mode. Perform a full scan over a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecule [M+H]⁺ and other adducts.

-

Data Analysis: Identify the peak corresponding to the molecular ion and any characteristic fragment ions. Compare the observed m/z values with the predicted values based on the molecular formula.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Background Spectrum: Place the empty salt plates or a pure KBr pellet in the spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

References

Commercial Availability and Technical Guide for (1-Methylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and potential applications of (1-Methylpiperidin-3-yl)methanamine. The information is intended to support researchers and drug development professionals in sourcing and utilizing this versatile chemical building block.

Commercial Availability and Suppliers

This compound, including its various isomers and salt forms, is available from a range of commercial chemical suppliers. These companies offer the compound in various quantities, from grams to kilograms, catering to both research and development needs. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |

| LIDE PHARMACEUTICALS LIMITED | (3S)-1-methylpiperidin-3-yl]methanamine | 1217604-20-0 | ≥ 99% | Offers bulk quantities and custom synthesis. |

| Chem-Impex | 3-(Aminomethyl)-1-methyl-piperidine | 14613-37-7 | ≥ 95% (NMR) | Provided as a liquid. |

| Sunway Pharm Ltd. | (S)-1-Methyl-3-aminomethyl-piperidine | 1217604-20-0 | 97% | Available in various quantities. |

| BLDpharm | This compound dihydrochloride | 2665735-06-6 | - | Offers the dihydrochloride salt form. |

| Achmem | (S)-(1-Methylpiperidin-3-yl)methanamine | 1217604-20-0 | - | Provides basic safety and storage information. |

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below. This information is compiled from various supplier data sheets and safety documents.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | Chem-Impex[1], Achmem[2] |

| Molecular Weight | 128.22 g/mol | Chem-Impex[1], Achmem[2] |

| Appearance | Liquid | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) to 99% | Chem-Impex[1], LIDE PHARMACEUTICALS LIMITED[3] |

| Storage Conditions | 0-8 °C, Inert atmosphere, Room Temperature | Chem-Impex[1], Achmem[2] |

| Hazard Statements | H302, H315, H319, H332 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled) | Achmem[2] |

| Precautionary Statements | P261, P280, P301+P330+P331, P302+P352, P305+P351+P338 | Achmem[2] |

Applications in Research and Drug Discovery

This compound and its derivatives are recognized as valuable scaffolds in medicinal chemistry, particularly in the discovery of agents targeting the central nervous system (CNS).[1] The piperidine moiety is a common feature in many CNS-active compounds. The primary and secondary amine functionalities on the methanamine substituent at the 3-position offer versatile points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting various receptors. The general workflow for utilizing such a building block in drug discovery is illustrated below.

Experimental Protocols

Detailed experimental protocols for the synthesis and modification of the isomeric N-methyl-1-(1-methylpiperidin-4-yl)methanamine provide a strong basis for working with the 3-substituted analogue. The following are generalized procedures for common derivatization reactions.

General Protocol for N-Acylation

This protocol describes the formation of an amide bond by reacting the primary or secondary amine of a this compound derivative with an acylating agent.

Materials:

-

This compound derivative

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Acyl chloride or acid anhydride

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the this compound derivative (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

General Protocol for N-Alkylation

This protocol outlines the addition of an alkyl group to the primary or secondary amine of a this compound derivative.

Materials:

-

This compound derivative

-

Anhydrous acetonitrile or DMF

-

Potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Diatomaceous earth (optional)

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Add a mild base such as potassium carbonate (2.0 eq) followed by the alkyl halide (1.2 eq).

-

Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.

-

Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, filter off the inorganic base (e.g., through a pad of diatomaceous earth).

-

Evaporate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

Analytical Characterization

The successful synthesis and purity of this compound and its derivatives should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

-

Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) are used to assess reaction completion and the purity of the final compounds.

References

The Strategic Integration of (1-Methylpiperidin-3-yl)methanamine in Protein Degrader Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. The efficacy of a PROTAC is intricately linked to its three core components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. While significant focus is often placed on the warhead and E3 ligase ligand, the linker's role is far from a passive spacer. This technical guide delves into the specific role of (1-Methylpiperidin-3-yl)methanamine as a versatile building block in the construction of PROTACs, with a particular focus on its incorporation into the linker component to enhance physicochemical properties and overall degrader performance.

Introduction to Targeted Protein Degradation and PROTACs

PROTACs are innovative chemical entities that function by inducing the proximity of a target protein to an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule, a key advantage over traditional occupancy-based inhibitors.[3]

The general mechanism of action for a PROTAC is a cyclical process:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary POI-PROTAC-E3 ligase complex.[4]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.[3]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.[2]

-

Recycling: The PROTAC is then released and can initiate another degradation cycle.[3]

The success of a PROTAC hinges on the careful design and interplay of its three constituent parts.

Caption: General mechanism of action for a PROTAC.

The Pivotal Role of the Linker in PROTAC Design

Initially perceived as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[5] Its length, composition, rigidity, and attachment points profoundly influence:

-

Ternary Complex Formation and Stability: The linker's geometry dictates the relative orientation of the POI and E3 ligase, impacting the stability and productivity of the ternary complex.[4]

-

Physicochemical Properties: The linker significantly affects the PROTAC's solubility, cell permeability, and overall drug-like properties.[6]

-

Pharmacokinetics: The metabolic stability and in vivo behavior of a PROTAC can be modulated through linker design.[7]

This compound as a Linker Building Block

This compound is a chemical entity featuring a piperidine ring N-substituted with a methyl group and a methanamine group at the 3-position. Its chemical structure is presented below.

Caption: 2D structure of this compound.

While not a standalone E3 ligase ligand, the structural features of this compound make it an attractive building block for PROTAC linkers. The incorporation of saturated heterocycles like piperidine into the linker is a strategy employed to enhance the properties of the resulting PROTAC.[1]

Impact on Physicochemical Properties

The piperidine moiety can impart several beneficial properties to a PROTAC linker:

-

Increased Rigidity: Compared to flexible alkyl or PEG chains, the cyclic nature of piperidine introduces a degree of rigidity to the linker.[4] This can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.

-

Improved Solubility: The nitrogen atom within the piperidine ring can be protonated at physiological pH, increasing the hydrophilicity and aqueous solubility of the PROTAC.[6] This is a crucial parameter, as many PROTACs are large molecules with a tendency towards poor solubility. Studies have shown that the insertion of a piperazine moiety (a related saturated heterocycle) can increase solubility upon protonation.[6] A piperidine group has also been successfully used as a linker component to increase the solubility of androgen receptor (AR) degrader PROTACs.[4]

-

Modulation of Lipophilicity: The incorporation of the this compound fragment allows for a balance between hydrophobic and hydrophilic regions within the linker, which is essential for achieving good cell permeability.

Synthetic Utility

The primary amine of the methanamine group and the tertiary amine of the N-methylpiperidine provide versatile handles for chemical synthesis. The primary amine can be readily functionalized to connect to either the warhead or the E3 ligase ligand through amide bond formation or other common coupling reactions. This modularity allows for the systematic variation of linker length and composition during the optimization of a PROTAC series.

Experimental Protocols for PROTAC Evaluation

A comprehensive evaluation of a PROTAC's efficacy involves a series of biochemical, biophysical, and cell-based assays.

Biochemical and Biophysical Assays

These assays are crucial for characterizing the binding events that precede protein degradation.

| Assay Type | Purpose | Typical Methodology |

| Isothermal Titration Calorimetry (ITC) | To determine the binding affinity (Kd) of the PROTAC to the POI and the E3 ligase independently (binary binding). | Titrating the PROTAC into a solution containing the purified protein and measuring the heat changes associated with binding.[8] |

| Surface Plasmon Resonance (SPR) | To measure the kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation. | Immobilizing one protein (e.g., POI) on a sensor chip and flowing the PROTAC and then the E3 ligase over the surface.[8] |

| Fluorescence Polarization (FP) | To determine binary and ternary binding affinities in a high-throughput format. | Using a fluorescently labeled tracer that binds to the protein of interest and measuring the change in polarization upon displacement by the PROTAC.[9] |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | To detect the proximity of the POI and E3 ligase in the presence of the PROTAC, confirming ternary complex formation. | Using antibodies or fusion proteins labeled with a donor and acceptor fluorophore pair that generate a signal when brought into close proximity. |

Detailed Methodology: Fluorescence Polarization (FP) for Binary Binding Affinity

-

Reagents and Materials: Purified protein of interest (POI) or E3 ligase, fluorescently labeled ligand (probe) for the protein, PROTAC compound, assay buffer.

-

Procedure: a. Prepare a series of dilutions of the PROTAC compound. b. In a microplate, add a constant concentration of the protein and the fluorescent probe. c. Add the different concentrations of the PROTAC compound to the wells. d. Incubate the plate to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the PROTAC concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Assays

These assays assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

| Assay Type | Purpose | Typical Methodology |

| Western Blotting | To quantify the reduction in the level of the target protein. | Treating cells with the PROTAC for various times and at different concentrations, followed by cell lysis, SDS-PAGE, and immunoblotting with an antibody specific to the POI. |

| Quantitative Mass Spectrometry | To provide an unbiased and global view of protein level changes upon PROTAC treatment. | Similar cell treatment as for Western blotting, followed by proteomic analysis. |

| Reporter Gene Assays | To monitor protein degradation in live cells in a high-throughput manner. | Using cell lines that express the POI fused to a reporter protein (e.g., Luciferase or GFP). |

| Cell Viability/Proliferation Assays | To determine the functional consequence of POI degradation (e.g., anti-proliferative effects in cancer cells). | Treating cells with the PROTAC and measuring cell viability using reagents like MTT or CellTiter-Glo®. |

Detailed Methodology: Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the POI. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from a dose-response curve.[5]

Caption: A typical experimental workflow for PROTAC development.

Signaling Pathways and Therapeutic Implications

The therapeutic potential of a PROTAC is defined by the biological role of the protein it targets for degradation. By incorporating building blocks like this compound to create degraders with improved drug-like properties, it becomes more feasible to target proteins implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

For instance, the degradation of a pathogenic kinase in a cancer signaling pathway can lead to the downregulation of pro-survival signals and the induction of apoptosis.

Caption: Modulation of a signaling pathway by a PROTAC.

Conclusion

The rational design of PROTACs requires a holistic approach that considers the interplay between the warhead, E3 ligase ligand, and the linker. This compound serves as a valuable building block for the linker component, offering a means to introduce favorable properties such as increased rigidity and solubility. By leveraging such building blocks, researchers can fine-tune the physicochemical and pharmacokinetic profiles of PROTACs, thereby accelerating the development of this promising new class of therapeutics. The continued exploration of novel linker chemistries will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. explorationpub.com [explorationpub.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (3S)-1-methylpiperidin-3-yl]methanamine, CasNo.1217604-20-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of (1-Methylpiperidin-3-yl)methanamine derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of (1-Methylpiperidin-3-yl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid piperidine ring and the exocyclic aminomethyl group provide a versatile platform for designing ligands that can interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The conformational constraint of the piperidine ring, combined with the basicity of the nitrogen atoms, allows for specific molecular interactions that are crucial for receptor binding and modulation of biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and SAR Considerations

The fundamental structure of this compound consists of a piperidine ring N-methylated at position 1 and a methanamine group at position 3. The SAR of its derivatives is primarily influenced by the nature of the substituents at the exocyclic amine and modifications of the piperidine ring. Key points of modification and their impact on activity are discussed below.

Substitutions on the Exocyclic Amine (R1)

The primary amine of the methanamine moiety is a critical interaction point. Acylation, alkylation, or incorporation into larger heterocyclic systems can significantly modulate the affinity and selectivity of the derivatives for their biological targets. For instance, in the context of opioid receptor agonists, bulky and lipophilic groups at this position can enhance binding affinity.

Modifications of the Piperidine Ring

-

N-Methyl Group: The methyl group on the piperidine nitrogen is crucial for the basicity and overall lipophilicity of the molecule. Demethylation or replacement with larger alkyl groups can alter the pKa of the nitrogen, affecting its ionization state at physiological pH and its ability to form ionic bonds with acidic residues in the receptor binding pocket.

-

Stereochemistry at C3: The chiral center at the C3 position of the piperidine ring can lead to stereoisomers with significantly different biological activities. The spatial orientation of the aminomethyl group is critical for optimal interaction with the target protein. For example, in a series of 3-methyl-4-(N-phenyl amido)piperidines, the cis-diastereomer was found to be significantly more potent than the trans-diastereomer, highlighting the importance of stereochemistry in analgesic activity.[1]

Quantitative SAR Data

The following tables summarize the quantitative data from SAR studies of piperidine derivatives, including analogs of this compound.

Table 1: Analgesic Activity of 3-Methyl-1,4-disubstituted-piperidine Derivatives

| Compound | Diastereomer | ED50 (mg/kg, IV, Mouse Hot-Plate) | Potency relative to Morphine | Potency relative to Fentanyl | Duration of Action (min) |

| 40 | cis | - | - | - | ~2 |

| 42 | cis | - | 13,036x | 29x | - |

| 43 | trans | - | 2,778x | 6x | ~2 |

| 47 | - | - | - | - | ~2 |

| 57 | - | - | - | - | ~2 |

Data extracted from a study on 3-methyl-4-(N-phenyl amido)piperidines, which are structural analogs. The ED50 values were determined using the mouse hot-plate test.[1][2]

Table 2: In Vivo Analgesic Activity of 4-Aminomethyl Piperidine Derivatives

| Compound | Analgesic Activity (% inhibition in writhing test) |

| HN58 | 100% |

This study on 4-aminomethyl piperidine derivatives, close structural isomers of the 3-aminomethyl series, demonstrated significant analgesic potential. The analgesic effect of compound HN58 was suggested to be mediated through µ-opioid receptors.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is a general procedure for determining the binding affinity of test compounds to opioid receptors.

-

Membrane Preparation:

-

HEK293 cells stably expressing the human µ-opioid receptor are harvested.

-

Cells are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and the protein concentration is determined using a Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate with a final volume of 200 µL.

-

Each well contains:

-

50 µL of membrane preparation (10-20 µg of protein)

-

50 µL of [³H]-DAMGO (a specific µ-opioid receptor radioligand) at a final concentration of 1 nM.

-

50 µL of various concentrations of the test compound or vehicle.

-

-

Non-specific binding is determined in the presence of 10 µM of unlabeled naloxone.

-

The plate is incubated at 25°C for 60 minutes.

-

-

Data Analysis:

-

The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Filters are washed three times with ice-cold 50 mM Tris-HCl.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the competition binding data. Ki values are then determined using the Cheng-Prusoff equation.

-

In Vivo Analgesic Activity: Writhing Test

This protocol is used to assess the peripheral analgesic activity of test compounds.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure:

-

Animals are divided into groups and fasted overnight before the experiment.

-

Test compounds, vehicle, or a standard analgesic (e.g., diclofenac sodium) are administered intraperitoneally (i.p.).

-

After a 30-minute absorption period, a 0.6% acetic acid solution (10 mL/kg) is injected i.p. to induce writhing.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis:

-

The percentage inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

-

Visualizations

Signaling Pathway

References

An In-depth Technical Guide to the Chiral Resolution of (R)- and (S)-(1-Methylpiperidin-3-yl)methanamine

This technical guide provides a comprehensive overview of a methodology for the chiral resolution of racemic (1-Methylpiperidin-3-yl)methanamine into its individual (R)- and (S)-enantiomers. The protocols and data presented are based on established chemical principles and analogous resolutions of structurally similar piperidine derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction

(R)- and (S)-(1-Methylpiperidin-3-yl)methanamine are chiral building blocks of significant interest in medicinal chemistry. The stereochemistry of these enantiomers can play a crucial role in their pharmacological activity, making their separation and characterization essential for the development of stereochemically pure active pharmaceutical ingredients. This guide details a classical resolution approach using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. Additionally, it outlines the analytical methodology for determining the enantiomeric purity of the resolved products.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers.[1][2] This technique involves the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization.[1] For the resolution of basic compounds like this compound, chiral tartaric acid derivatives are effective resolving agents.[1][3]

This protocol describes the resolution of racemic this compound using (-)-Di-p-toluoyl-L-tartaric acid as the resolving agent.

Materials:

-

Racemic this compound

-

(-)-Di-p-toluoyl-L-tartaric acid

-

Methanol

-

2 M Sodium Hydroxide Solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 equivalent) in methanol.

-

In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 equivalents) in methanol, warming gently if necessary.

-

Slowly add the chiral acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals under vacuum. This first crop will be enriched in one of the diastereomers.

-

The mother liquor, which is enriched in the other diastereomer, should be saved for the isolation of the other enantiomer.

-

-

Liberation of the Enriched Amine:

-

Suspend the isolated diastereomeric salt in water and add 2 M sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the liberated free amine with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

Analyze the enantiomeric excess (ee%) of the obtained amine using the chiral HPLC method detailed in Section 3.

-

-

Isolation of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor by following a similar procedure of basification and extraction.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess of the resolved amine, a chiral HPLC method is essential. Since the target molecule lacks a strong chromophore for UV detection, pre-column derivatization is a viable strategy.[4][5]

Materials:

-

Enriched this compound sample

-

p-Toluene sulfonyl chloride (PTSC)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM)

-

HPLC-grade ethanol and n-hexane

-

Diethylamine (DEA)

Procedure:

-

Derivatization:

-

Dissolve a small amount of the amine sample in DCM.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add p-toluene sulfonyl chloride (1.1 equivalents) and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with water and extract the sulfonamide derivative with DCM.

-

Dry the organic layer and concentrate to obtain the derivatized product for HPLC analysis.

-

-

Chiral HPLC Analysis:

-

Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: n-Hexane/Ethanol with 0.1% Diethylamine (DEA) (A typical starting ratio would be 90:10, which may require optimization)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 228 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Caption: Analytical workflow for determining enantiomeric excess by chiral HPLC.

Data Presentation

The quantitative data from the chiral resolution and analysis should be summarized for clarity and comparison.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Yield (%) | e.g., 40% | e.g., 38% |

| Enantiomeric Excess (ee%) | e.g., >98% | e.g., >98% |

| Specific Rotation [α]D | e.g., +X.X° (c=1, MeOH) | e.g., -Y.Y° (c=1, MeOH) |

| HPLC Retention Time (min) | e.g., 8.5 | e.g., 10.2 |

Note: The specific rotation values and the elution order in HPLC would need to be determined experimentally.

Conclusion

This technical guide outlines a robust and well-precedented strategy for the chiral resolution of (R)- and (S)-(1-Methylpiperidin-3-yl)methanamine. The classical method of diastereomeric salt formation with a chiral acid like (-)-Di-p-toluoyl-L-tartaric acid provides a scalable pathway to the individual enantiomers. The accompanying analytical chiral HPLC method, employing pre-column derivatization, ensures accurate determination of enantiomeric purity. These methodologies provide a solid foundation for researchers and drug development professionals working with this important chiral building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1609781B1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Stability and Storage of (1-Methylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Methylpiperidin-3-yl)methanamine, a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines its chemical properties, potential degradation pathways, and provides detailed protocols for its handling, storage, and stability assessment.

Chemical and Physical Properties

This compound, also known as 1-Methyl-3-piperidinemethanamine or 3-(Aminomethyl)-1-methylpiperidine, is a primary amine with a tertiary amine incorporated into a piperidine ring. Its structure confers specific chemical properties that influence its stability.

| Property | Value |

| CAS Number | 7149-42-0 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~138 °C |

| Density | ~0.903 g/mL at 25 °C |

Stability Profile and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions. However, its chemical structure, containing both primary and tertiary amine functionalities, makes it susceptible to certain degradation pathways, particularly oxidation and reaction with atmospheric carbon dioxide.

Key Stability Considerations:

-

Air Sensitivity: The compound is sensitive to air.[1] The tertiary amine of the piperidine ring and the primary aminomethyl group can be susceptible to oxidation.

-

Hygroscopicity: The compound is hygroscopic and sensitive to moisture.[2] Absorption of moisture can lead to degradation and may affect its physical state and reactivity.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1]

-

Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous vapors and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

A potential degradation pathway for aliphatic amines involves oxidation. The primary amine can be oxidized to the corresponding nitroso or nitro compound, while the tertiary amine can be oxidized to an N-oxide.

While specific signaling pathways for this compound have not been elucidated, related piperidine alkaloids have been shown to possess biological activity, including anticancer properties. These compounds can modulate various signaling pathways, such as those involved in apoptosis. Further research may explore the potential of this compound and its derivatives to interact with such pathways.

Figure 1. A generalized signaling pathway potentially modulated by piperidine-containing compounds.

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is advisable. Always refer to the supplier's specific recommendations. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂.[1] |

| Container | Keep containers tightly closed to prevent moisture and air ingress.[1][2] Use containers made of appropriate inert materials. |

| Ventilation | Store in a well-ventilated area, designated for corrosive materials.[1] |

| Light | While not explicitly stated as light-sensitive in all sources, it is good practice to store in amber or opaque containers to protect from light, which can catalyze oxidative processes. |

Handling Precautions:

-

Use only under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Avoid inhalation of vapors.

-

Ensure eyewash stations and safety showers are readily accessible.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

This protocol is designed to evaluate the stability of this compound under recommended and stressed storage conditions over time.

Methodology:

-

Sample Preparation: Aliquot the test substance into amber glass vials with inert caps. A headspace of inert gas (e.g., nitrogen) should be introduced before sealing.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. The method should be validated to separate the parent compound from potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

-

Parameters to be Tested:

-

Appearance (color, clarity)

-

Assay (% of initial concentration)

-

Degradation products (identification and quantification)

-

Water content (by Karl Fischer titration)

-

Figure 2. Workflow for long-term and accelerated stability testing.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid sample at 80 °C for 48 hours.

-

Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

Expected Data Presentation for Forced Degradation:

| Stress Condition | % Degradation (Approx.) | Number of Degradants | Major Degradant (Retention Time) |

| 0.1 M HCl, 60°C, 24h | 5-10% | 1-2 | DP1 (t_R = X.X min) |

| 0.1 M NaOH, 60°C, 24h | < 5% | 1 | DP2 (t_R = Y.Y min) |

| 3% H₂O₂, RT, 24h | 15-25% | >2 | DP3 (t_R = Z.Z min) |

| 80°C, 48h | < 5% | 1 | DP4 (t_R = A.A min) |

| Photolytic | 5-15% | 1-2 | DP5 (t_R = B.B min) |

Note: The above data is representative and the actual extent of degradation may vary.

Summary and Conclusions

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and inert environment. Its primary liabilities are sensitivity to air and moisture. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the integrity and purity of this important synthetic intermediate. The provided experimental protocols offer a framework for a thorough stability assessment, which is a critical component of quality control and regulatory compliance in pharmaceutical development.

References

An In-depth Technical Guide to the Toxicological Profile of (1-Methylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological and safety data for (1-Methylpiperidin-3-yl)methanamine. The information is compiled from publicly accessible sources, primarily Safety Data Sheets (SDS), and general data on related piperidine compounds. Detailed experimental studies for this specific chemical are not widely available in the public domain. Therefore, some sections of this guide are based on the toxicological profile of structurally related piperidine derivatives and standardized testing protocols. All data derived from related compounds are explicitly noted.

Executive Summary

This compound is a substituted piperidine that, based on available data, presents significant health hazards. It is classified as a substance that causes severe skin burns and serious eye damage. Acute oral toxicity is low. While some genotoxicity testing has been indicated, specific results are not publicly available. The toxicological profile of the broader class of piperidine derivatives suggests potential for neurotoxic effects through interaction with nicotinic acetylcholine receptors (nAChRs) and possible hepatotoxicity via the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This guide summarizes the known quantitative toxicological data, outlines the probable experimental methodologies based on OECD guidelines, and visualizes potential toxicological pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 16304-41-9 | |

| Molecular Formula | C7H16N2 | |

| Molecular Weight | 128.22 g/mol | |

| Boiling Point | 138 °C (280 °F) | [1] |

| Density | 0.903 g/mL at 25 °C (77 °F) | [1] |

| Flash Point | Flammable liquid and vapor | [1] |

| Vapor Pressure | Not available | |

| Solubility | Not available |

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral route. Data for dermal and inhalation routes are not available for this specific compound, but it is classified as harmful if inhaled.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | Value (LD50) | Classification | Reference |

| Oral | Rat | 2,553 mg/kg | Not Classified | [1] |

| Inhalation | - | Data not available | Harmful if inhaled | [1] |

| Dermal | - | Data not available | - |

Skin Corrosion and Eye Irritation

The compound is corrosive to the skin and eyes.

Table 2: Skin and Eye Irritation

| Test | Species | Result | Classification | Reference |

| Skin Corrosion/Irritation | - | Causes skin burns | GHS Category 1B/1C | [1] |

| Serious Eye Damage/Irritation | - | Causes serious eye damage | GHS Category 1 | [1] |

Respiratory and Skin Sensitization

A maximization test in guinea pigs has been conducted, and the substance is classified as a potential skin sensitizer. Piperidine derivatives as a class have been shown to have skin sensitization potential.[1][2]

Table 3: Sensitization

| Test | Species | Result | Classification | Reference |

| Skin Sensitization | Guinea pig | May cause an allergic skin reaction | GHS Category 1 | [1] |

Germ Cell Mutagenicity

An in vitro mammalian cell gene mutation test has been mentioned for this compound, but specific results are not publicly available.[1] Studies on other piperidine derivatives have shown mixed results in genotoxicity assays. For instance, piperidine itself was not genotoxic in Salmonella typhimurium.[3]

Carcinogenicity

No data are available for this compound. Studies on the parent compound, piperidine, have not demonstrated carcinogenic activity.[3]

Reproductive and Developmental Toxicity